molecular formula C17H21ClN2O4S B3470847 4-{2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine

4-{2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine

Cat. No.: B3470847
M. Wt: 384.9 g/mol
InChI Key: NUQHCOAUFULSBZ-UHFFFAOYSA-N
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Description

4-{2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine is a complex organic compound that features a morpholine ring, an oxazole ring, and a sulfonyl group attached to a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. The tert-butyl group is introduced via alkylation reactions, while the sulfonyl group is added through sulfonation reactions using reagents like chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-{2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the oxazole and morpholine rings provide structural stability and specificity. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-tert-butyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
  • 4-{2-tert-butyl-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine

Uniqueness

4-{2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine is unique due to the presence of the chlorophenyl moiety, which can significantly influence its reactivity and interaction with biological targets. The combination of the tert-butyl group and the sulfonyl group also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-tert-butyl-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4S/c1-17(2,3)16-19-14(15(24-16)20-8-10-23-11-9-20)25(21,22)13-6-4-12(18)5-7-13/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQHCOAUFULSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(O1)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
Reactant of Route 2
4-{2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
Reactant of Route 3
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4-{2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
Reactant of Route 4
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4-{2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
Reactant of Route 5
Reactant of Route 5
4-{2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
Reactant of Route 6
4-{2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine

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